molecular formula C21H16O2 B090054 Squoxin CAS No. 1096-84-0

Squoxin

Cat. No. B090054
CAS RN: 1096-84-0
M. Wt: 300.3 g/mol
InChI Key: ZPANWZBSGMDWON-UHFFFAOYSA-N
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Description

Squoxin, known chemically as 1,1'-methylenedi-2-naphthol, is a specific toxin that has been studied for its potential use in controlling squawfish populations. Squawfish are known predators of salmon and steelhead migrants, and the use of squoxin as a pesticide has been investigated to mitigate their impact on these valuable fish species. The compound has been found to be 100% lethal to squawfish at concentrations as low as 10 parts per billion (ppB) when exposed for at least 2 hours. The recommended field application concentration is 100 ppB for a duration of 12 hours, which is significantly lower than the lethal concentration for the least tolerant salmonid species. Squoxin is excreted primarily via the bile in aquatic biota and mammals and shows little tendency to bioaccumulate in animal tissues .

Synthesis Analysis

Squoxin's synthesis has not been directly detailed in the provided papers. However, squaramides, which are structurally related to squoxin due to their four-membered ring systems derived from squaric acid, can be synthesized under mild or aqueous conditions. These methods could potentially be adapted for the synthesis of squoxin, considering the structural similarities and the potential for bioconjugation that squaramides exhibit .

Molecular Structure Analysis

The molecular structure of squoxin, while not explicitly described in the provided papers, can be inferred to contain a four-membered ring system based on its nomenclature and relation to squaric acid derivatives. Squaramides, which are related compounds, are known for their ability to form up to four hydrogen bonds and undergo aromatic switching, which increases their aromaticity. These structural features contribute to their reactivity and biological activity, which may also be relevant to squoxin's efficacy as a toxin .

Chemical Reactions Analysis

The chemical reactions involving squoxin have not been elaborated upon in the provided papers. However, the synthesis and reactivity of related compounds, such as squaramides, suggest that squoxin could participate in hydrogen bonding and aromatic switching. These reactions are significant in the context of bioconjugation and supramolecular chemistry, which could be relevant for the biological activity of squoxin .

Physical and Chemical Properties Analysis

The physical and chemical properties of squoxin are not directly discussed in the provided papers. However, the report on squoxin's use as a pesticide indicates that it is effective at very low concentrations and does not tend to accumulate in animal tissues, suggesting that it has specific physical and chemical properties that facilitate its role as a toxin without leading to significant environmental accumulation .

Relevant Case Studies

A case study involving squoxin's potential use as a pesticide for squawfish control is detailed in one of the papers. The study outlines the requirements and data deficiencies for registering squoxin as a pesticide, including the need for additional testing on residues, aquatic metabolism, mutagenicity, and toxicity to various organisms. The report also provides an economic analysis, suggesting that the use of squoxin for squawfish control could result in significant savings for the commercial and sports fishing industries due to the reduction in predation on salmon and steelhead populations .

Scientific Research Applications

  • Impact on Aquatic Invertebrates and Fate in Aquatic Ecosystems : Squoxin was developed to eradicate the northern squawfish, Ptychocheilus oregonensis. It has been found to be much less toxic to aquatic invertebrates than to squawfish. Its toxicity to invertebrates is inversely proportional to their adaptations to habitats with low levels of oxygen availability. Squoxin degrades in water, especially in high pH and high alkalinity conditions, and does not appear to significantly accumulate in aquatic ecosystems (Staley, 1977).

  • Registration for Squawfish Control : Investigations into the requirements for Squoxin's registration as a pesticide for squawfish control are detailed. It is notably lethal to squawfish at low concentrations, and its application rate is discussed. Additionally, Squoxin is excreted in aquatic biota and mammals primarily via the bile and shows little tendency to accumulate in animal tissues (Rulifson, 1984).

  • Effect on Transient Receptor Potential Vanilloid 1 (TRPV1) in Rats : A study on Suo Quan Wan (SQW), a Chinese traditional prescription, which has similar notation to Squoxin but is distinct, investigated its effect on bladder function and TRPV1 expression in rats with bladder outlet obstruction. This research is relevant to understanding the medicinal applications of traditional Chinese medicine rather than Squoxin (Lai et al., 2015).

  • Squalene Research : Squalene, which is distinct from Squoxin, is a natural compound with various applications in pharmacology, cosmetics, and nutrition. This research highlights the importance of identifying natural sources and efficient extraction methods for compounds like squalene, which has distinct uses from Squoxin (Lozano-Grande et al., 2018).

  • Chinese Herbal Formula Research : Studies on Shenqisuxin granule (SQSX), a Chinese herbal formula, are focused on its efficacy in treating complex coronary artery disease and acute coronary syndrome, which is distinct from Squoxin's applications (Wu et al., 2022).

  • Pharmacodynamics and Mechanism of Fraxini Cortex : Research on Fraxini Cortex (also known as Qinpi, QP) focused on its treatment of hyperuricemia, which is unrelated to Squoxin (Zhou et al., 2018).

properties

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)23/h1-12,22-23H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPANWZBSGMDWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074447
Record name 1,1-Methylenedi-2-naphthol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Methylenedi-2-naphthol

CAS RN

1096-84-0
Record name 1,1′-Methylenebis[2-naphthalenol]
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Record name 1,1'-Methylenedi-2-naphthol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1096-84-0
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Record name 1096-84-0
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Record name 1,1-Methylenedi-2-naphthol
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Record name 1,1'-methylenebis(2-naphthol)
Source European Chemicals Agency (ECHA)
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Record name SQUOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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